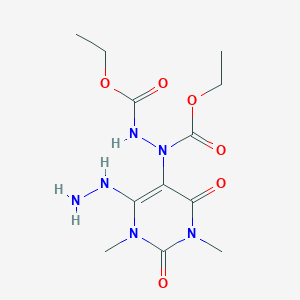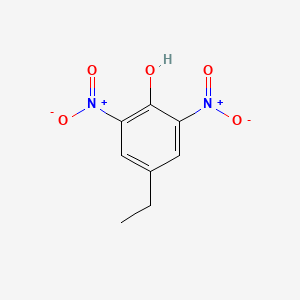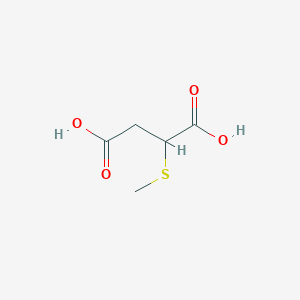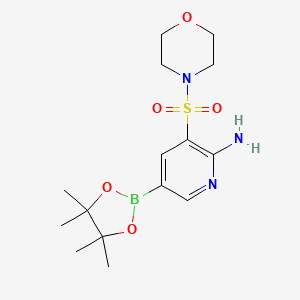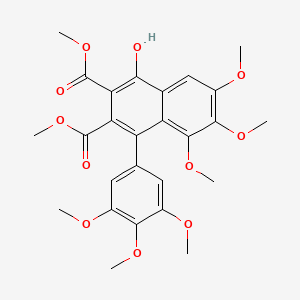
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple methoxy groups and a naphthalene core, making it a subject of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the naphthalene core, followed by the introduction of methoxy groups through methylation reactions. The final steps involve esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s methoxy groups and naphthalene core allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Colchicine: Contains a similar trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with structural similarities.
Uniqueness
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate is unique due to its combination of multiple methoxy groups and a naphthalene core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
87850-41-7 |
|---|---|
分子式 |
C26H28O11 |
分子量 |
516.5 g/mol |
IUPAC名 |
dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C26H28O11/c1-30-14-9-12(10-15(31-2)22(14)33-4)17-18-13(11-16(32-3)23(34-5)24(18)35-6)21(27)20(26(29)37-8)19(17)25(28)36-7/h9-11,27H,1-8H3 |
InChIキー |
UMYALKVDRPWDGT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


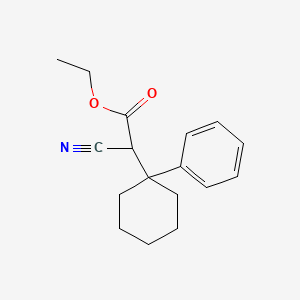
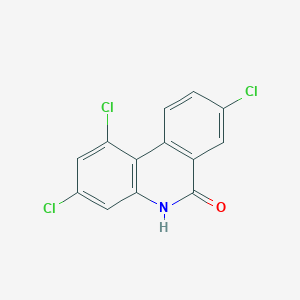
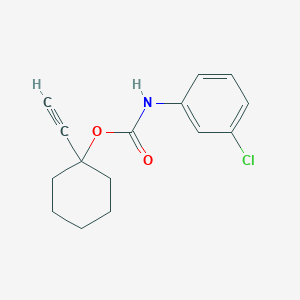
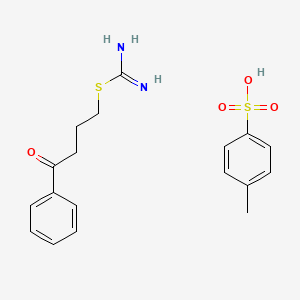
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
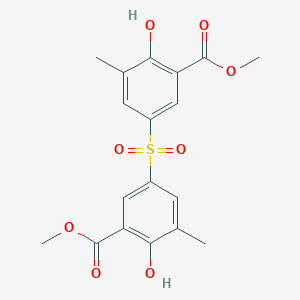
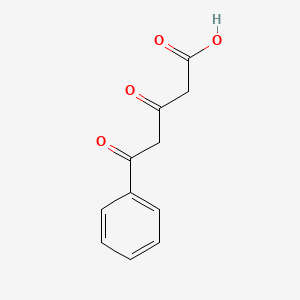
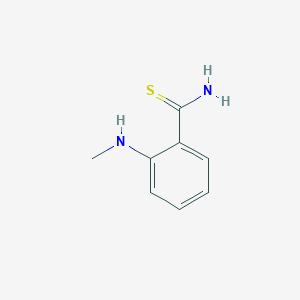
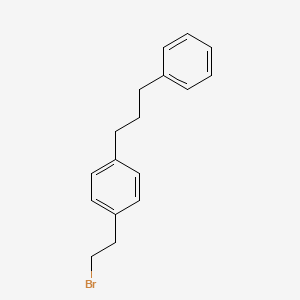
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
